N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-15-20(16-5-9-18(29-2)10-6-16)23-22(30-15)24-21(26)17-7-11-19(12-8-17)31(27,28)25-13-3-4-14-25/h5-12H,3-4,13-14H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFMKIKFTUTJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Pyrrolidinylsulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides and pyrrolidine.
Formation of the Benzamide Moiety: This step typically involves the reaction of an amine with a benzoyl chloride or benzamide derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the thiazole ring or the benzamide moiety, potentially forming amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.
Altering Gene Expression: Affecting gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Oxadiazole Cores
Key Observations:
- Core Heterocycle : Thiazole (target compound) vs. oxadiazole (LMM5) vs. pyrazole (Celecoxib). Thiazoles and oxadiazoles offer distinct electronic profiles, influencing binding to enzymatic targets (e.g., sulfonamide-containing compounds often target carbonic anhydrases or proteases) .
- Substituent Variability: The target compound’s pyrrolidinylsulfonyl group contrasts with LMM5’s benzyl(methyl)sulfamoyl moiety.
- Biological Implications : While LMM5 exhibits antifungal activity via thioredoxin reductase inhibition, the target compound’s sulfonamide-thiazole hybrid structure may favor kinase or protease inhibition, akin to pyrazole-based drugs like Celecoxib .
Pharmacological Potential and Limitations
Advantages of Target Compound :
- Limitations: No explicit bioactivity data are available for the target compound, unlike LMM5 or Celecoxib.
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole ring : Contributes to its biological activity.
- Methoxy-substituted phenyl group : Enhances interactions with biological targets.
- Pyrrolidine sulfonamide moiety : Imparts additional pharmacological properties.
The molecular formula is C₂₃H₃₀N₄O₃S, with a molecular weight of 410.59 g/mol.
Anticancer Properties
Research indicates that thiazole derivatives, including this compound, exhibit potent anticancer activity. The presence of the methoxy group is believed to enhance the compound's efficacy against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A-431 (epidermoid carcinoma) | < 1 | Induction of apoptosis |
| Other Thiazole Derivatives | Various | < 5 | Inhibition of Bcl-2 protein |
Studies have shown that this compound interacts with key proteins involved in cell survival pathways, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
The thiazole ring's structure is crucial for its antibacterial activity, as it enhances the compound's ability to penetrate bacterial membranes .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may act as a cyclooxygenase (COX) inhibitor, which is vital for the management of inflammatory conditions. The compound has shown promising results in reducing inflammation in animal models, indicating its potential for therapeutic use in diseases such as arthritis .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the compound's effect on A-431 cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin. Molecular dynamics simulations indicated strong hydrophobic interactions with target proteins, suggesting a mechanism for its enhanced activity .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent .
- Anti-inflammatory Mechanism : Research demonstrated that the compound inhibited COX enzymes in vitro, leading to reduced prostaglandin synthesis. This effect was confirmed in vivo through reduced edema in animal models .
Q & A
Q. What are the common synthetic routes for synthesizing thiazole-benzamide derivatives like N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
Methodological Answer: Synthesis typically involves cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). Precursor molecules like thiazole and sulfonylbenzamide moieties are coupled via nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling. Reaction conditions (temperature, pH, solvent polarity) must be tightly controlled to avoid side products. Purification often employs flash chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, thiazole C=N at ~1600 cm⁻¹).
- ¹H/¹³C NMR resolves substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrrolidinyl protons at δ 1.8–2.5 ppm).
- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error). Cross-validation with elemental analysis ensures purity .
Q. What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or colorimetric substrates.
- Antimicrobial screening via broth microdilution (MIC/MBC determination).
- Cytotoxicity profiling with MTT assays on cancer cell lines (e.g., IC₅₀ values). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory .
Advanced Research Questions
Q. How can researchers resolve contradictory data on biological activity across studies?
Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., pH, serum proteins) or cellular models. To address this:
- Replicate experiments under standardized conditions (e.g., RPMI-1640 medium with 10% FBS).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).
- Perform structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., sulfonyl vs. methylthiazole contributions) .
Q. What strategies optimize reaction yields during sulfonylation steps?
Methodological Answer:
- Solvent selection: Pyridine acts as both solvent and base, neutralizing HCl byproducts.
- Stoichiometry: Use sulfonyl chlorides in slight excess (1.1–1.2 eq.) to drive reaction completion.
- Temperature control: Maintain ≤25°C to prevent sulfonamide decomposition. Post-reaction quenching with ice-cold HCl (pH 5–6) minimizes side reactions. Flash chromatography with silica gel (230–400 mesh) improves purity .
Q. How can computational methods enhance synthesis and target prediction?
Methodological Answer:
- Quantum chemical calculations (DFT) model transition states to predict regioselectivity in cyclization steps.
- Molecular docking (AutoDock Vina) identifies potential biological targets (e.g., kinase ATP-binding pockets).
- Machine learning (e.g., QSAR models) prioritizes derivatives for synthesis based on predicted bioactivity. Feedback loops integrating experimental data refine computational accuracy .
Q. What experimental design principles minimize variability in pharmacological testing?
Methodological Answer:
- Factorial design: Vary key parameters (e.g., dose, incubation time) systematically to identify interactions.
- Block randomization: Assign treatments randomly across cell culture plates to mitigate batch effects.
- Power analysis: Determine sample size (n ≥ 3) to ensure statistical significance (α = 0.05, power = 0.8). Tools like JMP or Design-Expert® streamline DOE implementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
